2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid
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Overview
Description
2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid is an organic compound belonging to the class of benzoic acids and derivatives It is characterized by the presence of a fluorinated tetrahydronaphthalene moiety attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of a fluorine atom into the naphthalene ring.
Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Benzylation: Attachment of a benzyl group to the fluorinated tetrahydronaphthalene.
Carboxylation: Introduction of a carboxyl group to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydronaphthalene ring to more oxidized forms.
Reduction: Further reduction of the benzoic acid moiety.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)acetyl]amino}benzoic acid
- N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide
Uniqueness
2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid is unique due to its specific fluorinated tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
104761-56-0 |
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Molecular Formula |
C18H17FO2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H17FO2/c19-17-11-13-6-2-1-5-12(13)9-15(17)10-14-7-3-4-8-16(14)18(20)21/h3-4,7-9,11H,1-2,5-6,10H2,(H,20,21) |
InChI Key |
BUARCFFHIYVXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)CC3=CC=CC=C3C(=O)O)F |
Origin of Product |
United States |
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